molecular formula C14H14ClN3O3 B2756996 ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 84939-74-2

ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B2756996
CAS No.: 84939-74-2
M. Wt: 307.73
InChI Key: TZKZDSMYDBSVMM-UHFFFAOYSA-N
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Description

Ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a chloroacetyl-substituted amino group at the 5-position and a phenyl group at the 1-position of the pyrazole ring. The ethyl ester at the 4-position enhances solubility in organic solvents, making it a versatile intermediate in medicinal chemistry. Its synthesis typically involves the reaction of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with chloroacetyl chloride under reflux conditions in aprotic solvents like acetonitrile or toluene . The chloroacetyl group introduces electrophilic reactivity, enabling further functionalization, such as cyclization or nucleophilic substitution, which is critical for developing bioactive molecules .

Properties

IUPAC Name

ethyl 5-[(2-chloroacetyl)amino]-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-2-21-14(20)11-9-16-18(10-6-4-3-5-7-10)13(11)17-12(19)8-15/h3-7,9H,2,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKZDSMYDBSVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with an appropriate β-diketone or β-keto ester to form the pyrazole ring. For instance, phenylhydrazine can react with ethyl acetoacetate under acidic or basic conditions to yield 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate.

    Introduction of the Chloroacetyl Group: The next step involves the acylation of the pyrazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction introduces the chloroacetyl group at the nitrogen atom of the pyrazole ring.

    Formation of the Amide Bond: Finally, the chloroacetylated pyrazole is reacted with ethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or to modify existing ones. Reduction reactions can be used to convert the chloroacetyl group to a hydroxyl group or other reduced forms.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or substituted amides.

    Oxidation Products: Products can include carboxylic acids, ketones, or aldehydes.

    Reduction Products: Products can include alcohols or amines.

    Hydrolysis Products: Products include carboxylic acids and amines.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate has a molecular formula of C12H12ClN3O2C_{12}H_{12}ClN_3O_2 and a molecular weight of approximately 265.69 g/mol. The compound features a pyrazole ring, which is known for its stability and versatility in medicinal chemistry. The presence of chloroacetyl and ethoxycarbonyl groups enhances its reactivity and potential biological activity .

Biological Activities

1. Antibacterial and Antifungal Properties
Pyrazole derivatives, including this compound, have been reported to exhibit significant antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

2. Anti-inflammatory Effects
Studies have shown that pyrazole derivatives possess anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation in animal models, demonstrating efficacy comparable to established anti-inflammatory drugs like diclofenac sodium .

3. Antitumor Activity
Recent investigations into the antitumor potential of pyrazole derivatives have highlighted their ability to induce apoptosis in cancer cells. This compound has shown promise in inhibiting tumor cell proliferation in vitro, suggesting its potential as a lead compound in cancer therapy .

Case Studies

Case Study 1: Antibacterial Activity Assessment
In a study assessing the antibacterial properties of various pyrazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, with minimum inhibitory concentrations comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Efficacy
A controlled experiment evaluated the anti-inflammatory effects of this compound in a murine model of induced inflammation. The compound demonstrated a notable decrease in inflammatory markers, supporting its potential use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate depends on its specific application and the biological target. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their activity.

Comparison with Similar Compounds

Ethyl 5-(4-nitrobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate (20e)

  • Structure : Replaces chloroacetyl with 4-nitrobenzamido.
  • Synthesis: Prepared via refluxing ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with 4-nitrobenzoyl chloride in acetonitrile (7 h, 68% yield) .
  • Properties: Melting Point: 248–250°C (vs. IR Peaks: 1680 cm⁻¹ (ester C=O), 1672 cm⁻¹ (amide C=O) .
  • Reactivity : The nitro group can be reduced to an amine for further functionalization .

Ethyl 5-(4-aminobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate (25e)

  • Structure: Features a 4-aminobenzamido group.
  • Synthesis : Hydrogenation of 20e using Pd-C catalyst (50 psi H₂, 24 h) .
  • Properties :
    • ¹H NMR : δ 5.89 (NH₂), 6.60–7.81 (aromatic protons) .
  • Applications : Serves as an intermediate for synthesizing antimicrobial agents via coupling with cinnamoyl chlorides .

Heterocyclic Modifications

Ethyl 5-[4-(4-chlorophenyl)-1H-1,2,3-triazole-1-yl]-1-phenyl-1H-pyrazole-4-carboxylate (3b)

  • Structure: Replaces chloroacetyl amino with a 4-chlorophenyl-triazole moiety.
  • Synthesis : Click chemistry via Huisgen cycloaddition (43% yield after flash chromatography) .
  • Properties :
    • Solubility : Requires hexane/AcOEt for purification, suggesting lower polarity than the chloroacetyl derivative .

Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate

  • Structure : Substitutes phenyl with 6-chloropyridazine at the 1-position.
  • Crystallography : Confirms planar pyrazole-pyridazine geometry, influencing π-π stacking interactions .
  • Reactivity : The electron-deficient pyridazine ring may alter nucleophilic substitution kinetics compared to phenyl .

Data Tables

Table 1: Physicochemical and Spectral Comparison

Compound Name Substituent Melting Point (°C) Yield (%) Key IR/NMR Data
Target Compound Chloroacetyl amino N/A N/A N/A
Ethyl 5-(4-nitrobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate 4-Nitrobenzamido 248–250 68 IR: 1680, 1672 cm⁻¹
Ethyl 5-(4-aminobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate 4-Aminobenzamido N/A N/A ¹H NMR: δ 5.89 (NH₂)
Ethyl 5-[4-(4-chlorophenyl)-triazol-1-yl]-1-phenyl-1H-pyrazole-4-carboxylate 4-Chlorophenyl-triazole N/A 43 Purification: Hexane/AcOEt

Biological Activity

Ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring, which is known for its ability to interact with various biological targets. Its molecular formula is C12H12ClN3O3C_{12}H_{12}ClN_{3}O_{3}, and it has a molecular weight of approximately 271.7 g/mol. The presence of the chloroacetyl group enhances its reactivity and potential biological activity.

Target Interactions

Pyrazole derivatives, including this compound, are known to interact with several biological targets:

  • Enzymes : They can inhibit various enzymes involved in metabolic pathways.
  • Receptors : These compounds may modulate receptor activity, influencing signaling pathways relevant to disease processes.

Mode of Action

The proposed mechanisms include:

  • Antimicrobial Activity : Similar pyrazole derivatives have demonstrated antimicrobial effects by disrupting bacterial protein synthesis or interfering with vital biochemical pathways .
  • Anticancer Properties : Research indicates that pyrazole compounds can inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, suggesting its potential as an antibiotic agent. The compound's mechanism may involve the disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .

Anticancer Activity

In vitro studies have reported that this compound can inhibit the proliferation of several cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). The observed IC50 values indicate potent activity against these cells, making it a candidate for further development in cancer therapeutics .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has high gastrointestinal absorption and the ability to cross the blood-brain barrier. This property is critical for developing treatments for central nervous system disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds:

StudyCompoundActivityFindings
5-Amino-N-substituted PyrazolesAnticancerSignificant inhibition of MCF-7 and NCI-H460 cell lines
Substituted PyrazolesAntimicrobialEffective against multiple bacterial strains
Pyrazole DerivativesAnti-inflammatoryExhibited superior activity compared to standard drugs

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